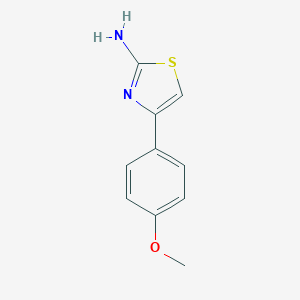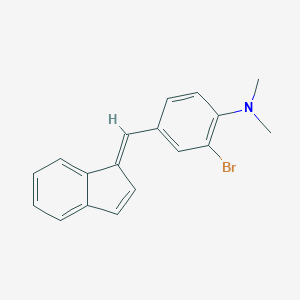
2-Bromo-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is also known as BINA and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
BINA acts as a selective inhibitor of PKC by binding to the regulatory domain of the enzyme. This prevents the activation of PKC and leads to a decrease in its activity. PKC is involved in a variety of cellular processes, including synaptic plasticity, and its inhibition by BINA has been found to have effects on learning and memory.
Effets Biochimiques Et Physiologiques
BINA has been shown to have effects on a variety of biochemical and physiological processes. In addition to its role as a PKC inhibitor, it has been found to inhibit the activity of phospholipase C (PLC) and to have antioxidant properties. BINA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BINA has several advantages as a tool for scientific research. It is a selective inhibitor of PKC and has been found to have effects on learning and memory. However, like any chemical compound, BINA has limitations as well. Its effects may be dose-dependent and it may have off-target effects on other enzymes or cellular processes.
Orientations Futures
There are several potential future directions for research on BINA. One area of interest is the development of more selective inhibitors of PKC that may have fewer off-target effects. Another potential direction is the investigation of the effects of BINA on other cellular processes, such as inflammation or oxidative stress. Finally, BINA may have potential applications in the treatment of neurodegenerative diseases, and further research in this area is warranted.
Méthodes De Synthèse
The synthesis of BINA involves the reaction of 2-bromo-4-nitroaniline with indene in the presence of palladium catalyst. The resulting intermediate is then reduced with sodium borohydride to yield the final product.
Applications De Recherche Scientifique
BINA has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of protein kinase C (PKC) and has been used in studies investigating the role of PKC in synaptic plasticity and learning and memory.
Propriétés
Numéro CAS |
28164-39-8 |
|---|---|
Nom du produit |
2-Bromo-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline |
Formule moléculaire |
C18H16BrN |
Poids moléculaire |
326.2 g/mol |
Nom IUPAC |
2-bromo-4-[(E)-inden-1-ylidenemethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H16BrN/c1-20(2)18-10-7-13(12-17(18)19)11-15-9-8-14-5-3-4-6-16(14)15/h3-12H,1-2H3/b15-11+ |
Clé InChI |
IYQRNZSQZVRJOH-RVDMUPIBSA-N |
SMILES isomérique |
CN(C)C1=C(C=C(C=C1)/C=C/2\C=CC3=CC=CC=C32)Br |
SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)Br |
SMILES canonique |
CN(C)C1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)Br |
Autres numéros CAS |
28164-39-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



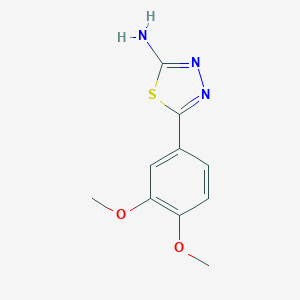
![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)
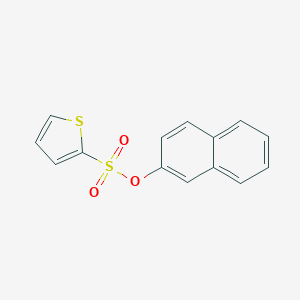
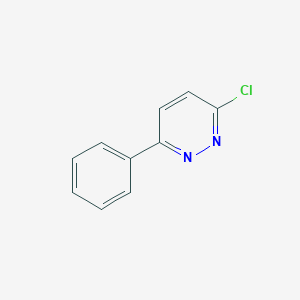
![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B182945.png)
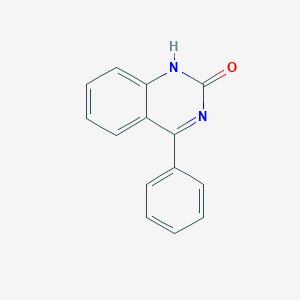
![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)
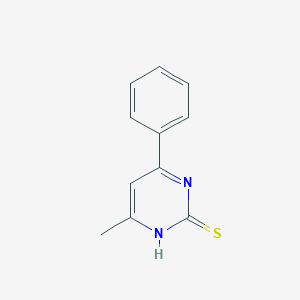
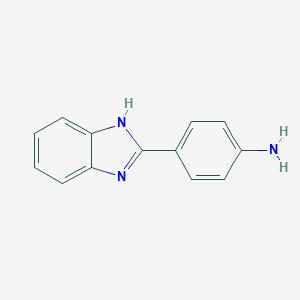
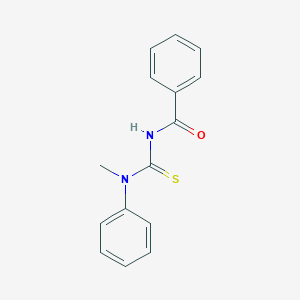


![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)
